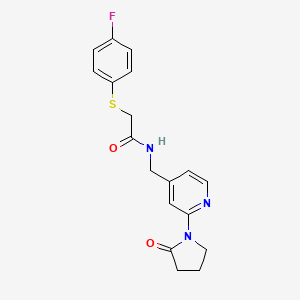

2-((4-fluorophenyl)thio)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2S/c19-14-3-5-15(6-4-14)25-12-17(23)21-11-13-7-8-20-16(10-13)22-9-1-2-18(22)24/h3-8,10H,1-2,9,11-12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEMDLZVRBHHQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-((4-fluorophenyl)thio)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, synthetic routes, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a fluorophenyl group , a thioether linkage , and a pyrrolidinone moiety . The presence of fluorine enhances the lipophilicity, potentially influencing its biological activity and pharmacokinetics.

The biological activity of 2-((4-fluorophenyl)thio)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain proteins, while the thioether and pyrrolidinone moieties contribute to its overall biological effects. The compound may modulate various biological pathways by inhibiting or activating specific enzymes or receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : It has been investigated for its potential to reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in various diseases.

Case Studies

- Anticancer Activity : In vitro studies demonstrated that 2-((4-fluorophenyl)thio)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide significantly reduced the viability of breast cancer cells (MCF7) by inducing apoptosis through mitochondrial pathways.

- Anti-inflammatory Mechanism : A study assessed its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, revealing that the compound effectively downregulated the expression of TNF-alpha and IL-6, key inflammatory mediators.

- Enzyme Interaction : Research focused on its inhibitory effect on cyclooxygenase enzymes (COX), indicating potential use in pain management therapies.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-((4-chlorophenyl)thio)-N-(pyridin-4-yl)acetamide | Chlorine instead of fluorine | Lower lipophilicity, potentially weaker interactions |

| 2-(N-(4-methylphenyl)-N-(pyridin-4-yl)methyl)acetamide | Lacks thioether linkage | Different mechanism of action and biological profile |

The fluorinated analog demonstrates enhanced binding properties due to increased lipophilicity, which may lead to improved efficacy in therapeutic applications compared to its chloro and bromo counterparts.

Synthesis and Preparation Methods

The synthesis typically involves several steps:

- Formation of Thioether Linkage : Reaction between a suitable thiol and an electrophile.

- Acetamide Formation : Reaction of an amine with an acyl chloride under controlled conditions.

- Pyrrolidine Integration : Incorporation of the pyrrolidine moiety through coupling reactions.

Vergleich Mit ähnlichen Verbindungen

Thioacetamide Derivatives with Fluorophenyl Groups

Several analogs share the 4-fluorophenylthioacetamide scaffold but differ in pyridine or heterocyclic substitutions:

Key Observations :

- LBJ-03 and LBJ-04 () demonstrate moderate IDO1 inhibition, suggesting the fluorophenylthioacetamide scaffold has therapeutic relevance. The target compound’s pyrrolidinone group may modulate interactions with enzyme active sites .

2-Oxopyrrolidin-Containing Analogs

Compounds with the 2-oxopyrrolidin moiety but differing in acetamide substituents:

Key Observations :

Heterocyclic Thioacetamide Derivatives

Compounds with alternative heterocyclic cores but similar thioether linkages:

Key Observations :

- Compound 3a () shows high acetylcholinesterase inhibition, highlighting the importance of heterocyclic diversity in bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.